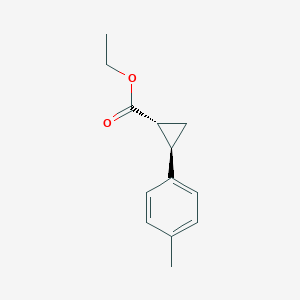
Risperidone cis-N-oxide monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RISPERIDONE CIS-N-OXIDE (TRANS-3-[2-[4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)-1-PIPERIDINYL]ETHYL]-6,7,8,9-TETRAHYDRO-2-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE, N-OXIDE MONOHYDRATE) is a chemical compound with the molecular formula C23H27FN4O3 and a molecular weight of 426.48 g/mol . It is a derivative of risperidone, an antipsychotic medication used to treat schizophrenia and bipolar disorder . This compound is often used in pharmaceutical research and development as an impurity reference standard .
Métodos De Preparación
The synthesis of RISPERIDONE CIS-N-OXIDE involves several steps, starting from the parent compound risperidone. The key step in the synthesis is the oxidation of the nitrogen atom in the piperidine ring to form the N-oxide. This can be achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . Industrial production methods typically involve large-scale oxidation reactions followed by purification processes to isolate the desired compound .
Análisis De Reacciones Químicas
RISPERIDONE CIS-N-OXIDE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent compound, risperidone.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzisoxazole moiety.
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and hydrogen gas with a suitable catalyst for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
RISPERIDONE CIS-N-OXIDE is used in various scientific research applications, including:
Pharmaceutical Research: It serves as an impurity reference standard in the development and quality control of risperidone formulations.
Biological Studies: The compound is used to study the metabolic pathways and pharmacokinetics of risperidone and its derivatives.
Chemical Research: It is employed in the synthesis of new chemical entities and the exploration of novel reaction mechanisms.
Mecanismo De Acción
The mechanism of action of RISPERIDONE CIS-N-OXIDE is similar to that of risperidone. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . This dual antagonism helps in modulating neurotransmitter activity in the brain, which is beneficial in treating psychiatric disorders . The N-oxide modification may alter the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparación Con Compuestos Similares
RISPERIDONE CIS-N-OXIDE can be compared with other similar compounds, such as:
Risperidone: The parent compound, used as an antipsychotic medication.
Paliperidone: A metabolite of risperidone with similar pharmacological properties.
Risperidone N-oxide: Another derivative with a different oxidation state.
The uniqueness of RISPERIDONE CIS-N-OXIDE lies in its specific N-oxide modification, which can influence its chemical and pharmacological properties .
Propiedades
Fórmula molecular |
C23H29FN4O4 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrate |
InChI |
InChI=1S/C23H27FN4O3.H2O/c1-15-18(23(29)27-10-3-2-4-21(27)25-15)9-13-28(30)11-7-16(8-12-28)22-19-6-5-17(24)14-20(19)31-26-22;/h5-6,14,16H,2-4,7-13H2,1H3;1H2 |
Clave InChI |
BUTMOFSHFGNWDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N2CCCCC2=N1)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-].O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine](/img/structure/B14030960.png)





![(1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14031010.png)
![(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14031016.png)



![(4S,5R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B14031045.png)
